Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate
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Overview
Description
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate is a chemical compound with the molecular formula C14H21NO5 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety through a flexible ethoxyethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The benzyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The ethoxyethoxy linker provides flexibility, enabling the compound to adopt conformations that facilitate binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
- Benzyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Uniqueness
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxo group enhances the compound’s ability to undergo oxidation reactions and interact with specific molecular targets, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
benzyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,7H,6,8-12H2,(H,15,17) |
InChI Key |
PLSBJINOKWXKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCC=O |
Origin of Product |
United States |
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